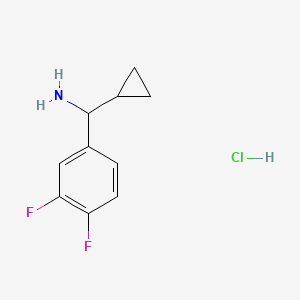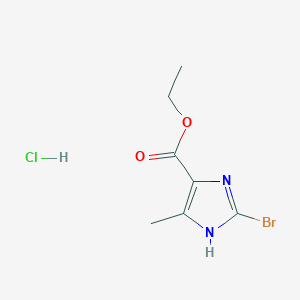![molecular formula C19H29BO4 B1405858 4,4,5,5-Tetrametil-2-[3-(4,4,5,5-tetrametil-1,3-dioxolan-2-il)fenil]-1,3,2-dioxaborolano CAS No. 1799424-98-8](/img/structure/B1405858.png)
4,4,5,5-Tetrametil-2-[3-(4,4,5,5-tetrametil-1,3-dioxolan-2-il)fenil]-1,3,2-dioxaborolano
Descripción general
Descripción
“4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” is a boronic acid derivative with the empirical formula C6H13BO2 and a molecular weight of 127.98 . It is also known as HBpin or Pinacolborane . It is used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Synthesis Analysis
The synthesis of this compound involves a two-step substitution reaction . The boronic acid pinacol ester functional groups are ideal for Suzuki cross-coupling reactions to extend the size of the structure .Molecular Structure Analysis
The molecular structure of this compound has been verified by FTIR, 1H and 13C NMR, and MS . The single crystal structure of the compound has been gauged by X-ray diffraction and subjected to crystallographic and conformational analyses .Chemical Reactions Analysis
The boronic acid pinacol ester functional groups in this compound are ideal for Suzuki cross-coupling reactions to extend the size of the structure . The compound can also undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Physical And Chemical Properties Analysis
The compound has a boiling point of 42-43 °C/50 mmHg and a density of 0.882 g/mL at 25 °C . It has a refractive index of n20/D 1.396 (lit.) .Aplicaciones Científicas De Investigación
Reacciones de Borilación
Este compuesto se utiliza con frecuencia en reacciones de borilación, donde actúa como fuente de boro para la borilación en el enlace C-H bencílico de los alquilbencenos . Este proceso suele estar catalizado por paladio y conduce a la formación de pinacol bencil boronato, un intermedio valioso en la síntesis orgánica.
Hidroboración
Hidroboración: es otra aplicación importante. El compuesto puede hidroborar alquinos o arila alquenos, a menudo en presencia de catalizadores de metales de transición . Los boronatos resultantes son intermediarios fundamentales para posteriores transformaciones químicas.
Acoplamiento Cruzado de Suzuki-Miyaura
En la reacción de acoplamiento cruzado de Suzuki-Miyaura, este éster borónico se acopla con yoduros de arilo bajo catálisis de cobre para formar boronatos de arilo . Estos productos son esenciales en la síntesis de compuestos biarilicos, que son estructuras centrales en muchos productos farmacéuticos y materiales orgánicos.
Síntesis Asimétrica
El compuesto también se emplea en síntesis asimétrica. Se puede utilizar para la hidroboración asimétrica de 1,3-eninos para formar boronatos de alenilo quirales , que son bloques de construcción quirales valiosos para la síntesis de varios compuestos enantioméricamente puros.
Ciencia de los Materiales
En ciencia de los materiales, este éster borónico se utiliza como bloque de construcción para la síntesis de moléculas complejas y polímeros. Su funcionalidad boronato permite la creación de marcos orgánicos covalentes (COF) que tienen aplicaciones en el almacenamiento de gases, la catálisis y como sensores .
Materiales de Electrodo de Supercondensadores
Los derivados del compuesto, como los derivados de triarilamina, se exploran como materiales de electrodo para supercondensadores. Exhiben altas movilidades de carga, excelentes estabilidades térmicas y alta actividad redox, lo que los hace adecuados para aplicaciones de almacenamiento de energía .
Adsorbentes Porosos
Otra aplicación es en el desarrollo de adsorbentes porosos. Los marcos aromáticos porosos (PAF) sintetizados utilizando este compuesto pueden adsorber eficazmente el yodo, mostrando altas capacidades de adsorción. Esta propiedad es particularmente útil en la limpieza ambiental y el control de la radiactividad .
Electrónica Orgánica
Por último, en el campo de la electrónica orgánica, las funcionalidades de éster borónico de este compuesto son ideales para facilitar las reacciones de acoplamiento cruzado de Suzuki, que son cruciales para la construcción de polímeros microporosos conjugados. Estos polímeros son prometedores para su uso en dispositivos electrónicos debido a sus propiedades conductoras .
Mecanismo De Acción
Mode of Action
The compound, being a boronic ester, is likely to participate in various organic reactions such as Suzuki-Miyaura cross-coupling reactions . In these reactions, the compound can act as a boron source, coupling with aryl or vinyl halides in the presence of a palladium catalyst.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific use. In the context of synthetic chemistry, its primary effect would be the formation of new chemical bonds, leading to the synthesis of new compounds .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
4,4,5,5-Tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the borylation of organic molecules. It interacts with various enzymes and proteins, such as palladium and copper catalysts, to facilitate the formation of aryl boronates and chiral allenyl boronates . These interactions are crucial for the hydroboration of alkyl or aryl alkynes and alkenes, as well as the coupling with aryl iodides .
Cellular Effects
The effects of 4,4,5,5-Tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the stability and activity of certain enzymes and proteins within the cell, leading to changes in cellular behavior and function .
Molecular Mechanism
At the molecular level, 4,4,5,5-Tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane exerts its effects through binding interactions with biomolecules. It acts as a ligand for various metal catalysts, facilitating enzyme inhibition or activation. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,4,5,5-Tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions but may degrade over extended periods, leading to alterations in its biochemical activity .
Dosage Effects in Animal Models
The effects of 4,4,5,5-Tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects on metabolic pathways and cellular function. At higher doses, it may cause toxic or adverse effects, including enzyme inhibition and disruption of cellular processes .
Metabolic Pathways
4,4,5,5-Tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane is involved in various metabolic pathways. It interacts with enzymes and cofactors to modulate metabolic flux and metabolite levels. This compound plays a role in the synthesis and degradation of organic molecules, influencing the overall metabolic activity within cells .
Transport and Distribution
The transport and distribution of 4,4,5,5-Tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, affecting its biochemical activity and function .
Subcellular Localization
4,4,5,5-Tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane exhibits specific subcellular localization, which influences its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell, where it exerts its biochemical effects .
Propiedades
IUPAC Name |
4,4,5,5-tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29BO4/c1-16(2)17(3,4)22-15(21-16)13-10-9-11-14(12-13)20-23-18(5,6)19(7,8)24-20/h9-12,15H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNKNQOYJMLNFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3OC(C(O3)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1Z)-2-[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide](/img/structure/B1405778.png)
![2-Thia-6-azaspiro[3.3]heptane hemioxalate](/img/structure/B1405779.png)
![2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine](/img/structure/B1405780.png)


![tert-Butyl 3-bromo-7,8-dihydro-[1,2,4]triazolo[4,3-c]pyrimidine-6(5H)-carboxylate](/img/structure/B1405784.png)





